molecular formula C24H26N2O3S2 B3978534 N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]-2-(N-methylsulfonylanilino)propanamide

N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]-2-(N-methylsulfonylanilino)propanamide

Cat. No.: B3978534
M. Wt: 454.6 g/mol
InChI Key: SHFVSBZOKCYGDN-UHFFFAOYSA-N
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Description

N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]-2-(N-methylsulfonylanilino)propanamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a phenylsulfanylmethyl group and a methylsulfonylanilino group attached to a propanamide backbone. Its distinct chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and industrial applications.

Properties

IUPAC Name

N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]-2-(N-methylsulfonylanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S2/c1-18-16-20(17-30-22-12-8-5-9-13-22)14-15-23(18)25-24(27)19(2)26(31(3,28)29)21-10-6-4-7-11-21/h4-16,19H,17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFVSBZOKCYGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CSC2=CC=CC=C2)NC(=O)C(C)N(C3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]-2-(N-methylsulfonylanilino)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and precise control of reaction conditions. The use of high-purity reagents and solvents, along with advanced purification techniques, ensures the consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]-2-(N-methylsulfonylanilino)propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]-2-(N-methylsulfonylanilino)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]-2-(N-methylsulfonylanilino)propanamide involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an inhibitor of the Keap1-Nrf2 protein-protein interaction, which plays a crucial role in regulating oxidative stress . By preventing the ubiquitination and degradation of Nrf2, the compound helps maintain the expression of antioxidant proteins, thereby reducing reactive oxygen species (ROS) accumulation and mitigating oxidative damage.

Comparison with Similar Compounds

N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]-2-(N-methylsulfonylanilino)propanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]-2-(N-methylsulfonylanilino)propanamide
Reactant of Route 2
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N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]-2-(N-methylsulfonylanilino)propanamide

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